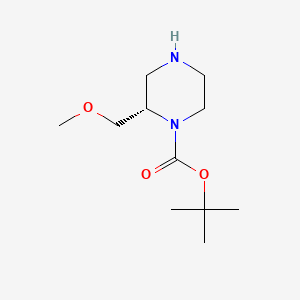

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine derivatives are a class of chemical compounds that have been widely studied due to their diverse biological activities . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques, including XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations using methods such as DFT can also be used to predict geometric parameters and spectroscopic data .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be determined using various techniques. For example, the refractive index, boiling point, and density of 1-(2-Methoxyethyl)piperazine were determined to be 1.4730 (lit.), 193-194 °C (lit.), and 0.970 g/mL at 25 °C (lit.), respectively .Applications De Recherche Scientifique

Kinase Inhibitors: Piperazine-containing compounds are frequently used as kinase inhibitors. These molecules modulate cellular signaling pathways and have potential therapeutic applications in cancer, inflammation, and other diseases.

Receptor Modulators: The piperazine ring can be strategically incorporated into ligands targeting specific receptors (e.g., GPCRs). By fine-tuning the piperazine’s position and substituents, researchers can enhance binding affinity and selectivity.

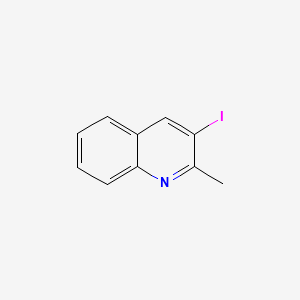

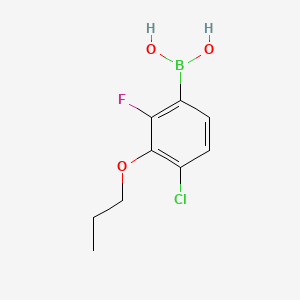

Buchwald–Hartwig Amination: The synthetic methodology involving Buchwald–Hartwig amination allows efficient coupling of aryl halides with amines. (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate can serve as a valuable building block in this process.

Aromatic Nucleophilic Substitution: The piperazine ring participates in aromatic nucleophilic substitution reactions. Researchers can exploit this reactivity to introduce diverse functional groups into the molecule.

Reductive Amination: Reductive amination, which involves the formation of C-N bonds, is a powerful tool for creating piperazine derivatives. This method enables the synthesis of novel compounds with potential biological activity.

Finkelstein Alkylation: Finkelstein alkylation reactions allow the introduction of alkyl groups onto the piperazine ring. Such modifications can enhance solubility, lipophilicity, and overall drug-like properties.

Miscellaneous Applications

Lastly, let’s explore a few additional areas where this compound may find application:

Antifungal Agents: Given its structural features, (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate could be explored as a potential antifungal agent.

Neuropharmacology: The piperazine ring’s impact on conformational characteristics makes it relevant in neuropharmacology. Researchers might investigate its interactions with neurotransmitter receptors.

Mécanisme D'action

Target of Action

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE, primarily targets voltage-gated sodium channels (Na_v channels). These channels are crucial for the initiation and propagation of action potentials in neurons, muscle cells, and other excitable cells .

Mode of Action

The compound interacts with Na_v channels by binding to specific sites on the channel proteins. This binding modulates the channel’s conformation, leading to altered ion flow across the cell membrane. Specifically, it inhibits the influx of sodium ions, which reduces the excitability of the cells and can prevent the propagation of action potentials .

Biochemical Pathways

By modulating Na_v channels, (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate affects several downstream pathways. The inhibition of sodium ion influx can lead to decreased intracellular calcium levels, as sodium-calcium exchangers are less active. This reduction in calcium can influence various cellular processes, including neurotransmitter release, muscle contraction, and gene expression .

Pharmacokinetics

The pharmacokinetics of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues with high Na_v channel expression. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Finally, the compound and its metabolites are excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of Na_v channels by (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate leads to reduced neuronal excitability and muscle contraction. This can result in various therapeutic effects, such as analgesia (pain relief) and anti-convulsant activity. At the cellular level, the compound can induce apoptosis in certain cancer cells by disrupting ion homeostasis and triggering cell death pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate. For instance, extreme pH levels can affect the ionization state of the compound, altering its binding affinity to Na_v channels. Similarly, high temperatures can increase the rate of degradation, reducing its stability and effectiveness .

This comprehensive overview highlights the multifaceted nature of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate’s mechanism of action, from its primary targets to the environmental factors influencing its efficacy.

: Molecules | Free Full-Text | Synthetic Approaches to Piperazine-Containing Drugs : Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators : Effect of a novel piperazine compound on cancer cells

Safety and Hazards

Orientations Futures

Piperazine derivatives are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJNXXZXCRBCC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)